Terbucarb

Description

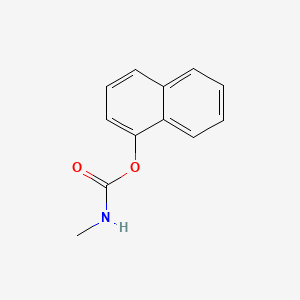

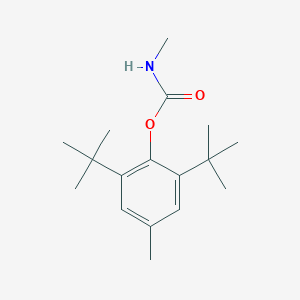

Structure

3D Structure

Properties

IUPAC Name |

(2,6-ditert-butyl-4-methylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-11-9-12(16(2,3)4)14(20-15(19)18-8)13(10-11)17(5,6)7/h9-10H,1-8H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRAZZZISDRWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042441 | |

| Record name | Terbucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-11-2 | |

| Record name | Terbucarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbucarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17B625R8YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terbucarb's Interaction with Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbucarb is a carbamate (B1207046) pesticide that functions as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous systems of insects and mammals.[1] Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for the termination of nerve impulses. By inhibiting AChE, terbucarb disrupts this process, leading to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and, ultimately, neurotoxicity.[1] This guide provides a detailed overview of the mechanism of action of terbucarb on acetylcholinesterase, a summary of relevant kinetic data for comparable compounds, and a comprehensive experimental protocol for assessing its inhibitory effects.

Core Mechanism of Action: Reversible Carbamoylation

The primary mechanism by which terbucarb inhibits acetylcholinesterase is through the reversible carbamoylation of a serine residue within the active site of the enzyme.[1] This process can be broken down into two key steps:

-

Formation of a Reversible Complex: Terbucarb initially binds to the active site of AChE to form a non-covalent Michaelis-Menten-like complex.

-

Carbamoylation of the Active Site: The carbamate moiety of terbucarb is then transferred to the hydroxyl group of the active site serine, forming a carbamoylated enzyme. This reaction is analogous to the acetylation of AChE by its natural substrate, acetylcholine.

The key difference lies in the stability of the resulting covalent intermediate. The carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate (minutes to hours) compared to the acetylated enzyme (microseconds).[2] This prolonged inactivation of AChE leads to the accumulation of acetylcholine and the subsequent toxic effects. The inhibition by carbamates is considered reversible because the carbamoylated enzyme eventually undergoes hydrolysis, regenerating the active enzyme.

Caption: Mechanism of reversible inhibition of acetylcholinesterase by terbucarb.

Quantitative Analysis of Terbucarb-Acetylcholinesterase Interaction

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, Ki, carbamoylation rate constants) for the inhibition of acetylcholinesterase by terbucarb. However, to provide a comparative context for researchers, the following table summarizes the 50% inhibitory concentrations (IC50) for other relevant carbamate insecticides against acetylcholinesterase from various sources.

| Carbamate Insecticide | Enzyme Source | IC50 (µM) | Reference |

| Carbofuran | Earthworm (Lumbricus terrestris) | Not specified, but potent | [3] |

| Aldicarb | Earthworm (Lumbricus terrestris) | Not specified, but potent | [3] |

| Methomyl | Earthworm (Lumbricus terrestris) | Not specified, but potent | [3] |

| Thiodicarb | Not Specified | 0.03 | [4] |

| Carbaryl | Not Specified | 0.17 | [4] |

Note: The inhibitory potency of carbamates can vary significantly depending on the specific compound, the source of the acetylcholinesterase, and the assay conditions.

Detailed Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following protocol, based on the widely used Ellman's method, provides a robust framework for determining the inhibitory potential of terbucarb on acetylcholinesterase activity.

1. Principle:

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

2. Materials and Reagents:

-

Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Terbucarb (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Solvent for terbucarb (e.g., DMSO)

-

96-well microplate

-

Microplate reader

3. Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

-

ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

-

AChE Stock Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The exact concentration may need to be optimized based on the enzyme source and activity.

-

Terbucarb Stock Solution (e.g., 10 mM): Dissolve terbucarb in a suitable solvent like DMSO.

4. Assay Procedure:

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

-

Set up the 96-well plate:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% activity): 160 µL of phosphate buffer + 20 µL of AChE stock solution + 20 µL of solvent.

-

Test wells: 160 µL of phosphate buffer + 20 µL of AChE stock solution + 20 µL of terbucarb solution (at various concentrations).

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15 minutes to allow for the interaction between terbucarb and AChE.

-

Initiate the reaction: Add 10 µL of DTNB solution and 10 µL of ATCI solution to all wells.

-

Kinetic measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

5. Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

-

Calculate the percentage of inhibition for each concentration of terbucarb using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

-

Plot the percentage of inhibition against the logarithm of the terbucarb concentration.

-

Determine the IC50 value, which is the concentration of terbucarb that causes 50% inhibition of AChE activity, from the dose-response curve.

Logical Relationship of Inhibition and Effect

The inhibition of acetylcholinesterase by terbucarb sets off a cascade of events leading to neurotoxicity. The logical progression from molecular interaction to physiological effect is crucial for understanding its toxicological profile.

Caption: Logical pathway from terbucarb exposure to neurotoxicity.

Conclusion

References

Terbucarb Herbicide: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of the herbicide Terbucarb. The information presented herein is intended to support research, environmental fate analysis, and development activities related to this compound. All quantitative data has been compiled and organized for clarity, and detailed experimental protocols based on international guidelines are provided for key parameters.

Core Physicochemical Properties

Terbucarb, a member of the carbamate (B1207046) class of herbicides, is characterized by its specific physical and chemical attributes that govern its behavior in various environmental and biological systems. A summary of its key physicochemical properties is presented below.

| Property | Value | Unit | Conditions |

| Molecular Formula | C₁₇H₂₇NO₂ | - | - |

| Molecular Weight | 277.4 | g/mol | - |

| Melting Point | 203-204 | °C | - |

| Boiling Point | 334.3 | °C | at 760 mmHg |

| Water Solubility | 6.5 | mg/L | at 25 °C |

| Vapor Pressure | 0.000129 | mmHg | at 25 °C |

| LogP (Octanol-Water Partition Coefficient) | 4.69910 | - | - |

| pKa | 12.40 ± 0.46 | - | Predicted |

| Density | 0.971 | g/cm³ | - |

| Flash Point | 156 | °C | - |

Chemical Structure and Identification

The chemical structure of Terbucarb is fundamental to its physicochemical properties and biological activity.

Caption: Chemical structure of Terbucarb (2,6-di-tert-butyl-p-tolyl methylcarbamate).

Table of Identifiers

| Identifier | Value |

| IUPAC Name | (2,6-di-tert-butyl-4-methylphenyl) N-methylcarbamate[1] |

| CAS Number | 1918-11-2[2] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)NC)C(C)(C)C[2] |

| InChIKey | PNRAZZZISDRWMV-UHFFFAOYSA-N[1] |

Experimental Protocols

The determination of the physicochemical properties of Terbucarb follows standardized methodologies to ensure accuracy and reproducibility. The following sections detail the experimental protocols for measuring key parameters, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Water Solubility Determination (OECD 105)

The water solubility of Terbucarb, being less than 10⁻² g/L, is typically determined using the Column Elution Method .[3][4]

Principle: A column is packed with an inert carrier material coated with an excess of the test substance, Terbucarb. Water is then passed through the column at a slow, constant rate. The concentration of Terbucarb in the eluate is monitored over time until it reaches a plateau, which represents the saturation concentration (i.e., water solubility).

Caption: Workflow for determining water solubility via the Column Elution Method.

Methodology:

-

Preparation of the Column: An inert carrier material (e.g., silica (B1680970) gel) is coated with an excess of Terbucarb. This is typically achieved by dissolving Terbucarb in a volatile solvent, mixing it with the carrier, and then evaporating the solvent. The coated carrier is then packed into a chromatography column.

-

Elution: Degassed, purified water is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at a constant value (e.g., 25 °C).

-

Sample Collection: Eluate fractions are collected at regular intervals.

-

Quantification: The concentration of Terbucarb in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of Solubility: The concentrations of the collected fractions are plotted against time or volume. The solubility is the plateau concentration where the concentration of Terbucarb in the eluate becomes constant.

Vapor Pressure Determination (OECD 104)

Given the low vapor pressure of Terbucarb, the Gas Saturation Method or an Effusion Method would be appropriate.[1][5][6]

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the surface of Terbucarb at a known flow rate and constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Caption: Workflow for determining vapor pressure via the Gas Saturation Method.

Methodology:

-

Sample Preparation: A known amount of Terbucarb is placed in a temperature-controlled saturation column or cell.

-

Gas Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the cell at a precisely controlled, low flow rate. The temperature is maintained at the desired level.

-

Vapor Trapping: The gas stream exiting the cell, now saturated with Terbucarb vapor, is passed through a trap to collect the vaporized substance. The trap can be a sorbent tube or a cold trap.

-

Quantification: The amount of Terbucarb collected in the trap is quantified using a sensitive analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The vapor pressure is calculated from the mass of the collected substance, the molar mass of Terbucarb, the volume of the carrier gas passed through the cell, and the temperature, using the ideal gas law.

Octanol-Water Partition Coefficient (LogP) Determination (OECD 107/117/123)

For a compound with a high LogP value like Terbucarb (LogP > 4), the Slow-Stirring Method (OECD 123) is preferred over the traditional Shake-Flask Method (OECD 107) to avoid the formation of micro-emulsions that can lead to inaccurate results.[2][7] The HPLC Method (OECD 117) can also be used as a screening method.

Principle (Slow-Stirring Method): n-Octanol and water are pre-saturated with each other. A solution of Terbucarb in either n-octanol or water is prepared and placed in a vessel with the other phase. The two phases are stirred slowly for a prolonged period to allow for equilibrium to be reached without forming an emulsion. The concentration of Terbucarb in both phases is then determined.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. books.google.cn [books.google.cn]

- 6. oecd.org [oecd.org]

- 7. acri.gov.tw [acri.gov.tw]

An In-Depth Technical Guide to the Synthesis of Terbucarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbucarb, a carbamate (B1207046) ester, has been utilized as a pesticide. This technical guide provides a comprehensive overview of its synthesis, focusing on the primary manufacturing pathway, starting materials, and detailed experimental protocols. The information is intended for researchers and professionals involved in chemical synthesis and development.

Core Synthesis Pathway

The predominant industrial synthesis of Terbucarb involves the reaction of 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate. This reaction is a nucleophilic addition of the phenolic hydroxyl group to the isocyanate, typically facilitated by a basic catalyst.

The overall reaction is as follows:

Starting Materials

The key precursors for the synthesis of Terbucarb are:

-

2,6-di-tert-butyl-4-methylphenol: Also known as butylated hydroxytoluene (BHT), this is a common antioxidant.

-

Methyl isocyanate (MIC): A highly reactive and hazardous chemical intermediate.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Terbucarb. This protocol is based on established chemical principles for carbamate synthesis, though specific parameters may be adjusted based on process optimization.

Reaction Setup:

A reaction vessel equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser is charged with the solvent and 2,6-di-tert-butyl-4-methylphenol. The setup should be under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

Procedure:

-

Dissolution: 2,6-di-tert-butyl-4-methylphenol is dissolved in a suitable inert organic solvent, such as benzene (B151609) or toluene, within the reaction vessel.

-

Catalyst Addition: A catalytic amount of a base, such as potassium tert-butoxide, is added to the solution to deprotonate the phenol (B47542) and increase its nucleophilicity.

-

Reactant Addition: Methyl isocyanate is added dropwise to the stirred solution at a controlled temperature, typically between 25-50°C. The reaction is exothermic, and cooling may be required to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or chromatography to yield pure Terbucarb.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of Terbucarb. Please note that the yield can vary depending on the specific reaction conditions and scale of the synthesis.

| Parameter | Value | Reference |

| Starting Material 1 | 2,6-di-tert-butyl-4-methylphenol | [1][2] |

| Starting Material 2 | Methyl Isocyanate | [1] |

| Catalyst | Potassium tert-butoxide | [1] |

| Solvent | Benzene | [1] |

| Reaction Temperature | 25-50°C | |

| Typical Yield | Not explicitly stated in the provided search results. |

Visualizing the Synthesis Pathway

The synthesis of Terbucarb can be visualized as a straightforward two-step logical process.

Caption: A logical workflow for the synthesis of Terbucarb.

The chemical reaction pathway is illustrated below, showing the key reactants and the final product.

Caption: The chemical reaction for the synthesis of Terbucarb.

References

Environmental Fate and Degradation of Terbucarb in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation of Terbucarb, a methyl-carbamate herbicide, in the soil environment. While specific quantitative data for Terbucarb is limited in publicly available literature, this document synthesizes existing knowledge on carbamate (B1207046) pesticides to infer its likely behavior. The guide covers the principal degradation pathways, including biotic and abiotic mechanisms, and the key environmental factors influencing these processes. Detailed experimental protocols for studying Terbucarb's degradation in soil, based on internationally recognized guidelines, are provided. Furthermore, this guide includes visualizations of degradation pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies involved.

Introduction

Terbucarb, chemically known as (2,6-di-tert-butyl-4-methylphenyl) N-methylcarbamate, is a herbicide used in agricultural and non-crop applications[1][2][3][4]. Understanding its environmental fate is crucial for assessing its potential ecological impact and ensuring its safe use. The persistence and transformation of Terbucarb in soil are governed by a complex interplay of chemical, physical, and biological processes. This guide aims to provide researchers and scientists with a detailed understanding of these processes.

Physicochemical Properties of Terbucarb

While a comprehensive, publicly available dataset of Terbucarb's physicochemical properties is scarce, some key characteristics can be inferred from its chemical structure and general knowledge of carbamate herbicides.

| Property | Value | Significance for Environmental Fate |

| Chemical Formula | C17H27NO2 | Provides the elemental composition. |

| Molecular Weight | 277.4 g/mol | Influences mobility and transport. |

| Chemical Class | Methyl-carbamate | Dictates the primary degradation pathways, particularly hydrolysis of the carbamate ester linkage. |

| Water Solubility | Likely low to moderate | Affects its mobility and bioavailability for microbial degradation. Lower solubility can lead to stronger adsorption to soil particles. |

| Vapor Pressure | Likely low | Suggests that volatilization from the soil surface is not a major dissipation pathway. |

| Octanol-Water Partition Coefficient (Kow) | Likely high | Indicates a tendency to adsorb to soil organic matter, which can reduce its mobility but also potentially decrease its bioavailability for degradation. |

Note: The values for water solubility, vapor pressure, and Kow are estimations based on the general properties of carbamate herbicides. Specific experimental data for Terbucarb is needed for a precise assessment.

Degradation of Terbucarb in Soil

The degradation of Terbucarb in soil is a multifaceted process involving both biotic and abiotic pathways. The overall rate of degradation is often expressed as a dissipation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate[5][6][7].

Biotic Degradation (Biodegradation)

Microbial metabolism is a primary driver of carbamate pesticide degradation in soil[8][9]. Soil microorganisms, including bacteria and fungi, can utilize carbamates as a source of carbon and nitrogen[8].

-

Primary Degradation Pathway: The initial and most critical step in the biodegradation of carbamate herbicides like Terbucarb is the hydrolysis of the carbamate ester linkage by microbial enzymes, such as carbamate hydrolases[10][11]. This cleavage results in the formation of 2,6-di-tert-butyl-4-methylphenol and N-methylcarbamic acid. The N-methylcarbamic acid is unstable and further degrades to methylamine (B109427) and carbon dioxide.

-

Secondary Degradation: The resulting phenolic metabolite, 2,6-di-tert-butyl-4-methylphenol, can undergo further microbial degradation, potentially through ring hydroxylation and subsequent ring cleavage, eventually leading to mineralization (complete breakdown to CO2, water, and mineral salts).

Caption: Proposed biotic degradation pathway of Terbucarb in soil.

Abiotic Degradation

Abiotic processes, including chemical hydrolysis and photolysis, also contribute to the degradation of Terbucarb in the soil environment.

-

Chemical Hydrolysis: The carbamate ester linkage in Terbucarb is susceptible to chemical hydrolysis, a reaction with water that breaks the bond[1][12]. The rate of hydrolysis is highly dependent on the soil pH[13][14][15][16].

-

Alkaline Conditions (high pH): Hydrolysis is significantly accelerated under alkaline conditions.

-

Neutral and Acidic Conditions (low to neutral pH): Hydrolysis is generally slower under neutral and acidic conditions.

-

-

Photolysis (Photodegradation): Photodegradation is the breakdown of molecules by light energy, primarily from sunlight[14][17][18]. Terbucarb on the soil surface can be degraded by photolysis[17]. The effectiveness of this process depends on the intensity and wavelength of sunlight, as well as soil properties that can affect light penetration[14]. The half-life due to photolysis is expected to be shorter on the soil surface compared to deeper soil layers where light cannot penetrate[14].

Caption: Abiotic degradation pathways of Terbucarb in soil.

Factors Influencing Terbucarb Degradation

Several environmental factors significantly influence the rate and extent of Terbucarb degradation in soil.

| Factor | Effect on Degradation | Rationale |

| Soil Temperature | Increased temperature generally increases the degradation rate. | Enhances microbial activity and the rate of chemical reactions like hydrolysis[18][19][20]. |

| Soil Moisture | Optimal moisture levels (typically 50-70% of water holding capacity) enhance degradation. | Moisture is essential for microbial activity and facilitates the movement of the pesticide to microbial cells. It is also a reactant in hydrolysis[14][19]. |

| Soil pH | Highly influential, particularly for chemical hydrolysis. | Alkaline pH significantly accelerates the chemical hydrolysis of the carbamate bond. Soil pH also affects microbial community structure and enzyme activity[13][14][15][16][19]. |

| Soil Organic Matter | Can have a dual effect. | High organic matter can increase microbial populations, thus enhancing biodegradation. However, strong adsorption of Terbucarb to organic matter can reduce its bioavailability for microbial uptake and degradation[21][22]. |

| Microbial Population | A diverse and active microbial community accelerates biodegradation. | Soils with a history of pesticide application may harbor adapted microorganisms capable of more rapid degradation[23]. |

| Sunlight Exposure | Direct sunlight on the soil surface leads to photolytic degradation. | The extent of photolysis is limited to the top few millimeters of soil[14]. |

Experimental Protocols for Studying Terbucarb Degradation

Standardized laboratory and field studies are essential to determine the environmental fate of Terbucarb. The following protocols are based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism Study (OECD 307)

This laboratory study is designed to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions[19][21][24][25][26].

Objective: To determine the DT50 of Terbucarb and identify its major metabolites in soil.

Methodology:

-

Soil Selection: Use at least three different soil types with varying textures, organic matter content, and pH to represent a range of agricultural conditions[24].

-

Test Substance: Use radiolabeled (e.g., ¹⁴C-labeled) Terbucarb to trace its fate and facilitate the identification of metabolites and non-extractable residues.

-

Application: Apply the test substance to the soil at a concentration relevant to its recommended field application rate.

-

Incubation:

-

Aerobic: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 50-70% of maximum water holding capacity). A continuous flow of moist, CO₂-free air is passed through the incubation vessels to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are trapped.

-

Anaerobic: After an initial aerobic phase (e.g., up to 30 days or one half-life), flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Collect soil samples at various time intervals throughout the incubation period.

-

Extraction: Extract the soil samples with appropriate organic solvents (e.g., acetonitrile, methanol) to recover Terbucarb and its metabolites.

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites[27][28][29][30].

-

Mass Balance: Determine the distribution of the applied radioactivity in the extracts, non-extractable soil residues, and volatile traps to establish a mass balance.

References

- 1. "Mobility of Pesticides and Their Hydrolysis Metabolites in Soil" by L. Somasundaram, Joel R. Coats et al. [nsuworks.nova.edu]

- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 3. Terbucarb | C17H27NO2 | CID 15967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comparative study of ionic pesticide sorption and degradation in contrasting Brazilian soils and the development of a novel 3-Phase Assay to assess sorption reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adsorption and degradation of four acidic herbicides in soils from southern Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. atticusllc.com [atticusllc.com]

- 13. agvise.com [agvise.com]

- 14. mdpi.com [mdpi.com]

- 15. Variation in pH Optima of Hydrolytic Enzyme Activities in Tropical Rain Forest Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. shop.fera.co.uk [shop.fera.co.uk]

- 20. Soil metabolomics: Deciphering underground metabolic webs in terrestrial ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aerobic and Anaerobic Soil Metabolism | springerprofessional.de [springerprofessional.de]

- 22. aet.irost.ir [aet.irost.ir]

- 23. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 25. researchgate.net [researchgate.net]

- 26. Terbucarb [sitem.herts.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. dbkgroup.org [dbkgroup.org]

Microbial Degradation Pathways of Terbucarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbucarb, a carbamate (B1207046) herbicide, is subject to microbial degradation in the environment, a process critical to its environmental fate and potential for bioremediation. While specific literature detailing the complete microbial degradation pathway of Terbucarb is limited, a comprehensive understanding can be constructed by examining the degradation of analogous aryl methylcarbamates and its constituent chemical moieties. This technical guide synthesizes available information to propose a putative microbial degradation pathway for Terbucarb, outlines detailed experimental protocols for its investigation, and presents quantitative data from related compounds to serve as a benchmark for future research.

Introduction

Terbucarb (2,6-di-tert-butyl-p-tolyl methylcarbamate) is a selective herbicide used for the control of broadleaf weeds. As with many pesticides, its persistence and potential environmental impact are of significant concern. Microbial degradation is a primary mechanism for the dissipation of carbamate pesticides in soil and aquatic environments. Understanding the metabolic pathways, the microorganisms involved, and the key enzymatic reactions is crucial for assessing environmental risk and developing effective bioremediation strategies. This guide provides an in-depth overview of the core principles of Terbucarb's microbial degradation.

Proposed Microbial Degradation Pathway of Terbucarb

The microbial degradation of Terbucarb is hypothesized to occur in a stepwise manner, initiated by the hydrolysis of the carbamate ester linkage, followed by the degradation of the resulting aromatic and aliphatic fragments.

Step 1: Hydrolysis of the Carbamate Ester Bond

The initial and rate-limiting step in the microbial degradation of most aryl methylcarbamate pesticides is the enzymatic hydrolysis of the ester bond.[1][2] This reaction is catalyzed by carbamate hydrolases or carboxylesterases, enzymes widely distributed among soil microorganisms.[3] This cleavage results in the formation of 2,6-di-tert-butyl-4-methylphenol and methylcarbamic acid.

Step 2: Decomposition of Methylcarbamic Acid

Methylcarbamic acid is an unstable intermediate that spontaneously decomposes in aqueous environments to form methylamine (B109427) and carbon dioxide.

Step 3: Degradation of 2,6-di-tert-butyl-4-methylphenol

The resulting phenolic compound, 2,6-di-tert-butyl-4-methylphenol, is a substituted aromatic molecule that can be further degraded by specialized microorganisms. While the precise pathway for this specific compound is not extensively documented, research on similar substituted phenols suggests that degradation likely proceeds via ring hydroxylation and subsequent cleavage. An aerobic bacterium, identified as Alcaligenes sp., has been shown to effectively degrade 2,6-di-tert-butylphenol (B90309).[3]

Step 4: Utilization of Methylamine

Methylamine can be utilized by a variety of microorganisms as a source of carbon and nitrogen.[4][5] Bacteria possessing the enzyme methylamine dehydrogenase can oxidize methylamine to formaldehyde (B43269) and ammonia.[5] These products can then enter central metabolic pathways.

The proposed overall degradation pathway is visualized in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. sciensage.info [sciensage.info]

- 3. Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylamine as a nitrogen source for microorganisms from a coastal marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trimethylamine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Silent Threat: Unraveling the Toxicological Effects of Terbucarb on Aquatic Invertebrates

A Technical Guide for Researchers and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Terbucarb, a carbamate (B1207046) herbicide, poses a potential, yet understudied, threat to aquatic ecosystems. While specific toxicological data for Terbucarb on a wide range of aquatic invertebrates remains notably scarce, this guide synthesizes the available information and draws upon the well-documented effects of the broader carbamate class of pesticides to provide a comprehensive overview of its potential impacts. Carbamates are known neurotoxins that act by inhibiting the enzyme acetylcholinesterase (AChE), leading to overstimulation of the nervous system and potentially lethal consequences for aquatic invertebrates. This document provides a detailed examination of this mechanism, summarizes available and comparative toxicological data, outlines standardized experimental protocols for aquatic invertebrate toxicity testing, and identifies critical data gaps to guide future research.

Introduction

The widespread use of agricultural chemicals necessitates a thorough understanding of their potential ecotoxicological effects. Terbucarb (CAS No. 1918-11-2) is a selective herbicide used for pre-emergence control of broadleaf weeds and grasses. Its potential to enter aquatic environments through runoff and leaching raises concerns about its impact on non-target organisms, particularly sensitive aquatic invertebrates, which form the base of many aquatic food webs.

This technical guide is intended for researchers, scientists, and drug development professionals to provide an in-depth understanding of the toxicological effects of Terbucarb and other carbamates on aquatic invertebrates. Due to the limited availability of public data on Terbucarb, this guide leverages existing knowledge of the carbamate class of pesticides to infer its potential toxicological profile.

Quantitative Toxicological Data

The publicly available quantitative data on the toxicological effects of Terbucarb on aquatic invertebrates is exceedingly limited. A single study reported no immobilization of the freshwater crustacean Daphnia magna at concentrations up to 10 mg/L after a 48-hour exposure. To provide a broader context for the potential toxicity of Terbucarb, this section presents a comparative summary of acute and chronic toxicity data for other structurally related carbamate pesticides on a range of representative aquatic invertebrate species.

Table 1: Acute and Chronic Toxicity of Terbucarb on Aquatic Invertebrates

| Species | Endpoint | Duration | Concentration (mg/L) | Reference |

| Daphnia magna | No Immobilization | 48 hours | ≤ 10 | [1] |

Table 2: Comparative Acute Toxicity of Carbamate Pesticides on Daphnia magna

| Carbamate | 48-hour EC50 (µg/L) | Reference |

| Carbaryl (B1668338) | 6 - 7.47 | [2][3] |

| Carbofuran (B1668357) | 3.45 - 30 | [4][5] |

| Methomyl | 28.7 | [6] |

| Aldicarb | 8,800 - 1,500,000 | [7] |

| Propoxur | 10 - 20 |

Table 3: Comparative Acute and Chronic Toxicity of Carbamate Pesticides on Chironomus sp.

| Carbamate | Species | Endpoint | Duration | Value (µg/L) | Reference |

| Carbaryl | Chironomus riparius | 28-day NOEC (emergence) | 28 days | 500 | [8] |

| Methomyl | Chironomus dilutus | 96-hour LC50 | 96 hours | 244 | [9][10] |

| Methomyl | Chironomus plumosus | 48-hour LC50 | 48 hours | 29 | [11] |

Table 4: Comparative Acute Toxicity of Carbamate Pesticides on Other Aquatic Invertebrates

| Carbamate | Species | Endpoint | Duration | Value (µg/L) | Reference |

| Carbaryl | Hyalella azteca (Amphipod) | 96-hour LC50 | 96 hours | 8 - 13 | [12] |

| Carbaryl | Lymnaea acuminata (Snail) | - | - | Toxic effects on protein metabolism observed | [13] |

| Methomyl | Gammarus sp. (Amphipod) | 96-hour LC50 | 96 hours | 29 | [14] |

| Carbofuran | Paratelphusa jacquemontii (Crab) | 48-96 hour LC50 | 48-96 hours | 1.6 | [15] |

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for carbamate pesticides in invertebrates is the inhibition of the enzyme acetylcholinesterase (AChE).[15][16][17][18][19][20][21][22][23][24][25] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.

The inhibition of AChE by carbamates is a reversible process known as carbamylation.[18][19] The carbamate molecule binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation. This overstimulation of the nervous system can lead to a range of sublethal effects, including hyperactivity, tremors, and paralysis, and can ultimately be lethal.[23]

Experimental Protocols

Standardized testing protocols are essential for generating reliable and comparable ecotoxicological data. The following sections describe generalized experimental protocols for acute and chronic toxicity testing with two key aquatic invertebrate model organisms, Daphnia magna and Chironomus riparius, based on OECD guidelines.

Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna over a 48-hour period.[6][16][17][18][19]

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Design: Static or semi-static. A range of at least five test concentrations and a control are used.

-

Exposure Duration: 48 hours.

-

Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.[6][18] Observations are made at 24 and 48 hours.

-

Test Conditions: Temperature is maintained at 20 ± 1°C with a 16-hour light: 8-hour dark photoperiod.

-

Data Analysis: The EC50 (median effective concentration causing immobilisation in 50% of the daphnids) is calculated for the 48-hour exposure period.

Sediment-Water Chironomid Toxicity Test Using Spiked Sediment (OECD 218)

This test evaluates the effects of prolonged exposure to chemicals on the sediment-dwelling larvae of Chironomus riparius.[4][5][12][26]

-

Test Organism: First-instar larvae of Chironomus riparius.

-

Test Design: The test substance is spiked into the sediment, and the larvae are introduced into the test vessels containing the treated sediment and overlying water. A range of at least five concentrations and a control are used.

-

Exposure Duration: 28 days.

-

Endpoints: The primary endpoints are the emergence rate and development time of the adult midges. Larval survival and growth can also be assessed.

-

Test Conditions: The test is conducted at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle.

-

Data Analysis: The ECx (e.g., EC10, EC20, EC50) for emergence and development rate are determined. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also calculated.

Data Gaps and Future Research

The significant lack of specific toxicological data for Terbucarb on a diverse range of aquatic invertebrates is a critical data gap. Future research should prioritize:

-

Acute and chronic toxicity testing of Terbucarb on a broader range of aquatic invertebrate species, including other crustaceans, insects, mollusks, and amphipods, following standardized OECD or EPA guidelines.

-

Sublethal effects studies to investigate the impact of environmentally relevant concentrations of Terbucarb on invertebrate behavior, reproduction, and development.

-

Mechanism of action studies to confirm and detail the specific interactions of Terbucarb with acetylcholinesterase and other potential molecular targets in various aquatic invertebrate species.

-

Mixture toxicity studies to assess the combined effects of Terbucarb with other common agricultural contaminants found in aquatic environments.

Conclusion

While direct evidence of Terbucarb's toxicity to a wide array of aquatic invertebrates is limited, the well-established mechanism of action of carbamate pesticides as cholinesterase inhibitors provides a strong basis for concern. The comparative data presented in this guide indicate that carbamates can be highly toxic to sensitive invertebrate species at low microgram-per-liter concentrations. Given the foundational role of aquatic invertebrates in freshwater ecosystems, the potential for adverse effects from Terbucarb exposure warrants further investigation to enable a comprehensive environmental risk assessment. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and underscoring the urgent need for more targeted research on this particular herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. npic.orst.edu [npic.orst.edu]

- 3. Acute and chronic ecotoxicity of carbaryl with a battery of aquatic bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agriculturejournals.cz [agriculturejournals.cz]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. extoxnet.orst.edu [extoxnet.orst.edu]

- 7. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]

- 8. aphis.usda.gov [aphis.usda.gov]

- 9. d-nb.info [d-nb.info]

- 10. Acute and Chronic Effects of Clothianidin, Thiamethoxam and Methomyl on Chironomus dilutus. [escholarship.org]

- 11. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 12. epa.gov [epa.gov]

- 13. Toxic effects of dimethoate and carbaryl pesticides on protein metabolism of the freshwater snail Lymnaea acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methomyl in freshwater and marine water [waterquality.gov.au]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carbaryl - Wikipedia [en.wikipedia.org]

- 19. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Acetylcholinesterase inhibition in estuarine fish and invertebrates as an indicator of organophosphorus insecticide exposure and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acetylcholinesterase inhibition in estuarine fish and invertebrates as an indicator of organophosphorus insecticide exposure and effects | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 22. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 23. epa.gov [epa.gov]

- 24. i-repository.net [i-repository.net]

- 25. Acetylcholinesterase Inhibition | Ecotox Centre [ecotoxcentre.ch]

- 26. Influence of suspended solids on acute toxicity of carbofuran to Daphnia magna: I. Interactive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbucarb: A Technical Overview of its Nomenclature, Toxicology, and Analysis

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the chemical properties, toxicological profile, and analytical methodologies for the carbamate (B1207046) herbicide, Terbucarb. Designed for researchers, scientists, and professionals in drug development and environmental science, this document consolidates key data and protocols to facilitate a deeper understanding of this compound.

Nomenclature

Terbucarb is identified by the following systematic names according to IUPAC and CAS conventions:

| Nomenclature System | Name |

| IUPAC Name | 2,6-di-tert-butyl-4-methylphenyl methylcarbamate |

| CAS Name | 2,6-bis(1,1-dimethylethyl)-4-methylphenyl N-methylcarbamate |

| CAS Registry No. | 1918-11-2 |

Common synonyms for Terbucarb include Terbutol and Azak.

Toxicological Profile

As a member of the carbamate class of pesticides, the primary mechanism of toxicity for Terbucarb is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in overstimulation of the nervous system.[1]

Quantitative Toxicity Data

The acute toxicity of Terbucarb has been evaluated in mammalian models. The available data is summarized in the table below. It is important to note that the reported oral LD50 for rats is exceptionally high, suggesting low acute oral toxicity.

| Species | Route | Value | Reference |

| Rat | Oral | >25,000 mg/kg (LD50) | [2] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Mechanism of Action: Acetylcholinesterase Inhibition

The signaling pathway disrupted by Terbucarb involves the normal functioning of cholinergic synapses. The diagram below illustrates the mechanism of acetylcholinesterase inhibition by Terbucarb.

Caption: Mechanism of reversible acetylcholinesterase inhibition by Terbucarb.

Metabolism

Carbamates like Terbucarb are primarily metabolized in the liver.[1] The metabolic pathway generally involves hydrolysis of the carbamate ester linkage, followed by further conjugation and excretion. The diagram below outlines the proposed metabolic pathway for Terbucarb in rat hepatocytes.

Caption: Proposed metabolic pathway of Terbucarb in rat liver.

Experimental Protocols

Synthesis of Terbucarb

A general method for the synthesis of Terbucarb involves the reaction of 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate.[2]

Materials:

-

2,6-di-tert-butyl-4-methylphenol

-

Methyl isocyanate

-

Anhydrous organic solvent (e.g., benzene)

-

Base catalyst (e.g., potassium tert-butoxide)

Procedure:

-

Dissolve 2,6-di-tert-butyl-4-methylphenol in the anhydrous organic solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add a catalytic amount of the base to the solution.

-

Slowly add an equimolar amount of methyl isocyanate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and quench with a dilute acid solution.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure Terbucarb.

Determination of Terbucarb in Water Samples by GC-MS

This protocol outlines a general procedure for the analysis of Terbucarb in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then deionized water through it.

-

Pass a known volume of the water sample through the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the retained Terbucarb from the cartridge using a suitable organic solvent (e.g., ethyl acetate).

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, ramp to 280 °C.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

3. Quantification:

-

Prepare a calibration curve using standard solutions of Terbucarb of known concentrations.

-

Quantify the amount of Terbucarb in the sample by comparing its peak area to the calibration curve.

Caption: Experimental workflow for the analysis of Terbucarb in water.

References

Cholinesterase Inhibition Kinetics by Terbucarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbucarb, a carbamate (B1207046) pesticide, is recognized as a reversible inhibitor of cholinesterases, primarily acetylcholinesterase (AChE).[1][2] Its mechanism of action involves the carbamylation of the serine residue within the active site of these enzymes, leading to a temporary disruption of acetylcholine (B1216132) hydrolysis.[1] This guide provides a comprehensive overview of the principles of cholinesterase inhibition by carbamates, with a specific focus on the anticipated kinetic behavior of Terbucarb. Due to a lack of specific published kinetic data for Terbucarb, this document leverages data from structurally analogous carbamates to provide a contextual understanding. Detailed experimental protocols for determining key kinetic parameters are also presented to facilitate further research in this area.

Introduction: The Role of Cholinesterase and the Impact of Inhibition

Cholinesterases, principally acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases critical to the regulation of cholinergic neurotransmission.[3] AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can manifest as a range of physiological effects, from excessive salivation and muscle tremors to more severe outcomes in cases of significant exposure.[1][3]

Carbamate compounds, including Terbucarb, function as reversible inhibitors of these enzymes.[1] Understanding the kinetics of this inhibition is paramount for assessing their toxicological profiles and for the development of novel therapeutic agents that target cholinesterases.

Mechanism of Cholinesterase Inhibition by Carbamates

The inhibitory action of carbamates on cholinesterases is a two-step process involving the formation of a transient carbamylated enzyme.[1] This process is analogous to the mechanism of action of organophosphates but with the crucial distinction of being reversible.

The general mechanism can be described as follows:

-

Reversible Binding: The carbamate inhibitor (CX) initially binds reversibly to the active site of the cholinesterase enzyme (E-OH) to form a non-covalent enzyme-inhibitor complex (E-OH·CX). The dissociation constant for this step is denoted as Ka.

-

Carbamylation: The enzyme's active site serine hydroxyl group attacks the carbamate, leading to the formation of a carbamylated enzyme (E-OC(O)NR2) and the release of the leaving group (XOH). The rate constant for this step is the carbamylation rate constant (kc).

-

Decarbamylation (Reactivation): The carbamylated enzyme undergoes spontaneous hydrolysis, regenerating the active enzyme and releasing the carbamic acid. The rate constant for this reactivation step is the decarbamylation rate constant (kd).

The overall potency of a carbamate inhibitor is determined by the rates of carbamylation and decarbamylation.

Signaling Pathway of Cholinesterase Inhibition

The following diagram illustrates the reversible inhibition of cholinesterase by a carbamate inhibitor like Terbucarb.

Caption: Reversible inhibition of cholinesterase by a carbamate.

Quantitative Analysis of Inhibition Kinetics

While specific kinetic parameters for Terbucarb are not documented in the reviewed literature, the following table presents data for other N-methyl carbamate pesticides. This information provides a comparative framework for the potential inhibitory potency of Terbucarb.

| Carbamate | Enzyme Source | IC50 | Kinetic Parameters | Reference |

| Carbaryl | Rat Brain | ~40% inhibition at 30 mg/kg | Time to peak inhibition: 0.5-1.0 h | [4] |

| Carbofuran | Rat Brain | ~40% inhibition at 0.5 mg/kg | Time to peak inhibition: 0.5-1.0 h | [4] |

| Methomyl | Rat Brain | ~40% inhibition at 3 mg/kg | Time to peak inhibition: 0.5-1.0 h | [4] |

| Propoxur (B1679652) | Rat Brain | ~40% inhibition at 20 mg/kg | Time to peak inhibition: 0.5-1.0 h | [4] |

Note: The data above reflects in vivo inhibition and does not provide specific kinetic constants like Ki, kc, or kd. The development of such data for Terbucarb would require dedicated in vitro kinetic studies.

Experimental Protocols for Kinetic Analysis

To determine the cholinesterase inhibition kinetics of a carbamate like Terbucarb, a series of in vitro experiments are required. The following outlines a generalized protocol based on established methodologies.

Materials and Reagents

-

Enzyme: Purified acetylcholinesterase (e.g., from electric eel or recombinant human) and butyrylcholinesterase (e.g., from equine serum or recombinant human).

-

Substrate: Acetylthiocholine (ATC) for AChE and butyrylthiocholine (B1199683) (BTC) for BChE.

-

Inhibitor: Terbucarb, dissolved in a suitable solvent (e.g., DMSO, ethanol) and serially diluted.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Instrumentation: Spectrophotometer capable of reading absorbance at 412 nm, temperature-controlled cuvette holder or microplate reader.

Experimental Workflow: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Caption: Workflow for determining the IC50 of Terbucarb.

Determination of Kinetic Constants (Ki, kc, kd)

More detailed kinetic studies are required to elucidate the individual rate constants.

-

Determination of the bimolecular rate constant (ki): This is often determined under pseudo-first-order conditions where the inhibitor concentration is much greater than the enzyme concentration. The enzyme is incubated with various concentrations of the inhibitor for different time intervals, and the remaining enzyme activity is measured. A plot of the apparent first-order rate constant (kobs) versus inhibitor concentration allows for the determination of ki.

-

Determination of the decarbamylation rate constant (kd): The enzyme is first incubated with a high concentration of the inhibitor to ensure complete carbamylation. The excess inhibitor is then removed (e.g., by dialysis or rapid dilution), and the return of enzyme activity is monitored over time. The rate of recovery follows first-order kinetics, from which kd can be calculated.

Conclusion and Future Directions

Terbucarb is an established cholinesterase inhibitor that acts through a reversible carbamylation mechanism. While its qualitative mode of action is understood, a significant gap exists in the scientific literature regarding its specific quantitative inhibition kinetics. The experimental protocols outlined in this guide provide a clear pathway for researchers to determine the IC50, ki, and kd values for Terbucarb's interaction with both AChE and BChE. The generation of this data would be invaluable for a more precise risk assessment of this compound and could contribute to the broader understanding of structure-activity relationships within the carbamate class of inhibitors. Such knowledge is essential for the rational design of new compounds with desired inhibitory profiles, whether for agricultural applications or as potential therapeutic agents.

References

- 1. Terbucarb | C17H27NO2 | CID 15967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1918-11-2: Terbucarb | CymitQuimica [cymitquimica.com]

- 3. Pharmacology and toxicology of cholinesterase inhibitors: uses and misuses of a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Time course of cholinesterase inhibition in adult rats treated acutely with carbaryl, carbofuran, formetanate, methomyl, methiocarb, oxamyl or propoxur - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbucarb and its Potential for Groundwater Contamination: A Technical Assessment

An In-depth Guide for Researchers and Environmental Scientists

Introduction

Terbucarb, a carbamate (B1207046) pesticide formerly used as an insecticide and herbicide, presents a case study in the environmental assessment of agricultural chemicals.[1] Although now considered obsolete in many regions, its historical use necessitates an understanding of its potential to contaminate groundwater resources. This technical guide synthesizes available data on the physicochemical properties of terbucarb, outlines standard methodologies for evaluating its environmental fate, and discusses its potential for leaching into groundwater systems. Due to the limited availability of specific experimental data for terbucarb, this guide also incorporates generalized principles and protocols relevant to the carbamate class of pesticides.

Physicochemical Properties of Terbucarb

A chemical's potential to move through the soil and reach groundwater is largely dictated by its physical and chemical properties. Key parameters include water solubility, vapor pressure, and the octanol-water partition coefficient (LogP), which influences its affinity for soil organic matter.

| Property | Value | Unit | Reference |

| Molecular Formula | C17H27NO2 | [2] | |

| Molecular Weight | 277.407 | g/mol | [2] |

| Water Solubility | 6.5 | mg/L (at 25°C) | [2] |

| Vapor Pressure | 0.000129 | mmHg (at 25°C) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.69910 | [2] | |

| Melting Point | 203-204 | °C | [2] |

| Boiling Point | 334.3 | °C (at 760 mmHg) | [2] |

The low water solubility and high LogP value of terbucarb suggest a tendency to adsorb to soil organic matter, which would limit its mobility. However, without key data points such as the soil adsorption coefficient (Koc) and environmental half-life (T1/2), a comprehensive assessment of its leaching potential remains challenging.

Core Parameters for Groundwater Contamination Potential

The potential for a pesticide to contaminate groundwater is primarily determined by its persistence in the environment (half-life) and its mobility in the soil (soil adsorption coefficient).

Soil Adsorption Coefficient (Koc)

The soil adsorption coefficient, normalized to organic carbon (Koc), is a critical indicator of a pesticide's tendency to bind to soil particles versus remaining in the soil water, making it available for leaching. A higher Koc value indicates stronger binding to soil and therefore lower mobility.

Environmental Half-Life (T1/2)

The half-life of a pesticide is the time it takes for 50% of the initial amount to degrade in a specific environmental compartment (e.g., soil or water). A longer half-life indicates greater persistence and a longer window of opportunity for the pesticide to leach into groundwater.

Standard Experimental Protocols

In the absence of specific data for terbucarb, this section outlines the standard methodologies used to determine the soil adsorption coefficient and environmental half-life for pesticides. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Adsorption Coefficient (Koc) Determination (OECD 106)

The batch equilibrium method is the standard approach for determining the soil adsorption coefficient.

References

Hydrolysis and Photolysis of Terbucarb in Aqueous Solutions: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive technical guide on the principles and methodologies for studying the hydrolysis and photolysis of the herbicide Terbucarb in aqueous solutions. It is important to note that a thorough review of publicly available scientific literature reveals a significant lack of specific experimental data on the degradation kinetics and pathways of Terbucarb in water. Therefore, this guide is based on the general chemical behavior of carbamate (B1207046) pesticides and established standardized testing protocols. The quantitative data presented herein is illustrative and intended to serve as a template for researchers.

Introduction

Terbucarb, a carbamate herbicide, is utilized for the control of various weeds.[1] The environmental fate of pesticides is a critical aspect of their overall risk assessment. In aqueous environments, two of the primary abiotic degradation pathways are hydrolysis and photolysis.[2] Hydrolysis involves the chemical breakdown of a compound due to its reaction with water, a process significantly influenced by pH.[3] Photolysis is the degradation of a molecule caused by the absorption of light energy.[4] Understanding the kinetics and products of these degradation processes is essential for predicting the persistence and potential impact of Terbucarb in aquatic ecosystems.

This guide provides a framework for researchers, scientists, and drug development professionals to design and conduct studies on the hydrolysis and photolysis of Terbucarb in aqueous solutions. It outlines detailed experimental protocols based on internationally recognized guidelines, discusses the expected degradation pathways, and presents a format for the systematic presentation of quantitative data.

Hydrolysis of Terbucarb

The hydrolysis of carbamate pesticides is a well-documented process that is highly dependent on the pH of the aqueous solution. The degradation of Terbucarb via hydrolysis is expected to follow pseudo-first-order kinetics and can be described by the contributions of acid-catalyzed (ka), neutral (kn), and base-catalyzed (kb) reactions. Generally, carbamates exhibit greater stability in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions.

Predicted Hydrolysis Pathway

The primary mechanism of carbamate hydrolysis involves the cleavage of the ester linkage, leading to the formation of the corresponding phenol, carbamic acid, and ultimately an amine and carbon dioxide. For Terbucarb, the predicted hydrolysis pathway would yield 2,6-di-tert-butyl-4-methylphenol and N-methylcarbamic acid, which is unstable and further decomposes to methylamine (B109427) and carbon dioxide.

Caption: Predicted hydrolysis pathway of Terbucarb.

Quantitative Data on Hydrolysis

The following table provides an illustrative summary of the type of quantitative data that would be generated from a hydrolysis study of Terbucarb. The values are hypothetical and based on the typical behavior of carbamate pesticides.

| pH | Temperature (°C) | Rate Constant (kobs, day-1) | Half-life (t1/2, days) |

| 4 | 25 | 0.001 | 693 |

| 7 | 25 | 0.01 | 69.3 |

| 9 | 25 | 0.2 | 3.47 |

| 7 | 15 | 0.005 | 138.6 |

| 7 | 35 | 0.02 | 34.7 |

Note: The overall observed rate constant (kobs) is a function of the acid-catalyzed (ka), neutral (kn), and base-catalyzed (kb) rate constants: kobs = ka[H+] + kn + kb[OH-].

Experimental Protocol for Hydrolysis Study (based on OECD Guideline 111)

This protocol outlines a standardized procedure for determining the rate of hydrolysis of Terbucarb as a function of pH.[1][4]

1. Materials and Reagents:

-

Terbucarb (analytical standard, >99% purity)

-

Sterile aqueous buffer solutions:

-

pH 4.0 (e.g., acetate (B1210297) buffer)

-

pH 7.0 (e.g., phosphate (B84403) buffer)

-

pH 9.0 (e.g., borate (B1201080) buffer)

-

-

Acetonitrile (HPLC grade)

-

Water (deionized, sterile)

-

Sterile glass flasks or vials with stoppers

2. Preliminary Test:

-

Prepare a stock solution of Terbucarb in a minimal amount of a water-miscible solvent (e.g., acetonitrile).

-

Add the stock solution to each buffer (pH 4, 7, and 9) to achieve a final concentration well below the water solubility of Terbucarb. The final solvent concentration should not exceed 1%.

-

Incubate the solutions in the dark at a constant, elevated temperature (e.g., 50 °C) for 5 days.

-

Analyze samples at the beginning and end of the incubation period to determine the extent of degradation. If less than 10% degradation is observed at a particular pH, Terbucarb is considered stable under those conditions, and further testing at lower temperatures for that pH may not be necessary.

3. Main Test:

-

Based on the preliminary test, conduct the main study at different temperatures (e.g., 15°C, 25°C, and 35°C) for the pH values where significant degradation occurred.

-

Prepare test solutions as described in the preliminary test.

-

Incubate the solutions in the dark in a constant temperature bath or incubator.

-

At appropriate time intervals, withdraw duplicate samples for analysis. The sampling frequency should be sufficient to define the degradation curve, with at least 5-7 time points before 90% degradation is reached.

-

Include control samples (blanks) stored in the dark to monitor for any non-hydrolytic degradation.

4. Analytical Method:

-

The concentration of Terbucarb and its primary degradation product, 2,6-di-tert-butyl-4-methylphenol, should be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The analytical method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ).

5. Data Analysis:

-

Plot the natural logarithm of the Terbucarb concentration versus time for each pH and temperature.

-

If the plot is linear, it indicates pseudo-first-order kinetics. The slope of the line will be the negative of the observed rate constant (kobs).

-

Calculate the half-life (t1/2) using the formula: t1/2 = ln(2) / kobs.

-

Determine the individual rate constants (ka, kn, kb) by solving the rate equation at the different pH values.

Photolysis of Terbucarb

Photolysis is another critical degradation pathway for pesticides in sunlit surface waters. The rate of photolysis depends on the light absorption properties of the molecule and its quantum yield, which is the efficiency with which the absorbed light leads to a chemical reaction.

Predicted Photolysis Pathway

The photolysis of carbamates can proceed through various mechanisms. For Terbucarb, a plausible pathway is the photo-Fries rearrangement, which involves the cleavage of the ester bond and subsequent rearrangement of the fragments. This would lead to the formation of substituted phenolic and carbamic acid derivatives. Direct photolytic cleavage of the ester bond to form a phenoxy radical and a carbamoyl (B1232498) radical is also a possibility.

Caption: Predicted photolysis pathways of Terbucarb.

Quantitative Data on Photolysis

The following table presents an example of the quantitative data that would be obtained from a photolysis study of Terbucarb. The quantum yield is a unitless value that represents the efficiency of the photochemical process.

| Parameter | Value (Illustrative) |

| Molar Absorptivity at λ > 290 nm | To be determined experimentally |

| Quantum Yield (Φ) | 0.05 |

| Photolysis Half-life (t1/2) in surface water (summer, mid-latitude) | 10 days |

Experimental Protocol for Photolysis Study (based on EPA OPPTS 835.2210)

This protocol describes a method for determining the aqueous photolysis rate and quantum yield of Terbucarb.[5]

1. Materials and Reagents:

-

Terbucarb (analytical standard, >99% purity)

-

Sterile aqueous buffer solution (pH should be chosen to minimize hydrolysis, e.g., pH 5 or 7)

-

Actinometer solution (e.g., p-nitroacetophenone/pyridine) for measuring light intensity

-

Quartz or borosilicate glass tubes (transparent to wavelengths > 290 nm)

-

A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters) or natural sunlight.

2. Experimental Setup:

-

Prepare a solution of Terbucarb in the chosen sterile buffer.

-

Prepare a separate solution of the chemical actinometer.

-

Fill the reaction tubes with the Terbucarb solution and the actinometer solution.

-

Irradiate the samples with the light source. Maintain a constant temperature (e.g., 25 °C) throughout the experiment.

-

Include dark control samples for both Terbucarb and the actinometer, wrapped in aluminum foil, to be incubated alongside the irradiated samples.

3. Sampling and Analysis:

-

At specific time intervals, remove replicate tubes of the Terbucarb solution and the actinometer solution.

-

Analyze the concentration of Terbucarb and the actinometer using a suitable and validated analytical method (e.g., HPLC-UV or LC-MS).

-

Identify and quantify major photoproducts if possible.

4. Data Analysis:

-

Calculate the photolysis rate constants for both Terbucarb and the actinometer from the concentration-time data, assuming first-order kinetics.

-

Determine the quantum yield (Φ) of Terbucarb by comparing its photolysis rate to that of the actinometer, for which the quantum yield is known.

-

Calculate the environmental half-life using the quantum yield, the molar absorptivity of Terbucarb, and solar irradiance data for a specific latitude and season.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for conducting hydrolysis and photolysis studies of Terbucarb.

References

Terbucarb's Toxicological Profile in Mammalian Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbucarb, a carbamate (B1207046) pesticide, functions as a reversible cholinesterase inhibitor.[1] This technical guide provides a comprehensive overview of the acute and chronic toxicity of Terbucarb in various mammalian models. The information presented herein is intended to support research, scientific analysis, and drug development activities by offering a consolidated resource on the toxicological properties of this compound.

Mechanism of Action

The primary mechanism of action for Terbucarb, like other carbamate pesticides, is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] By reversibly carbamylating the active site of AChE, Terbucarb leads to an accumulation of acetylcholine at cholinergic synapses.[1] This results in overstimulation of muscarinic and nicotinic receptors, leading to a range of clinical signs associated with cholinergic toxicity.[1][3]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single or short-term exposure. The primary endpoint for these studies is typically the median lethal dose (LD50), which is the statistically estimated dose required to cause mortality in 50% of a test population.

Quantitative Data for Acute Toxicity

| Species | Route of Administration | Parameter | Value (mg/kg bw) |

| Rat | Oral | LD50 | >2,500 |

Note: Another source suggests an oral LD50 of >34,600 mg/kg, but the species and specific study details were not provided.

Experimental Protocols for Acute Toxicity Studies

While specific experimental protocols for Terbucarb acute toxicity studies are not publicly available in full detail, they generally follow established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). A typical protocol for an acute oral toxicity study in rats is outlined below.

Diagram of a Generic Acute Oral Toxicity (LD50) Study Workflow

Key Methodological Aspects of a Typical Acute Oral Toxicity Study:

-

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains) are commonly used. Both males and females are typically included in the study.

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light cycle) and allowed to acclimatize for at least five days before the study begins.

-